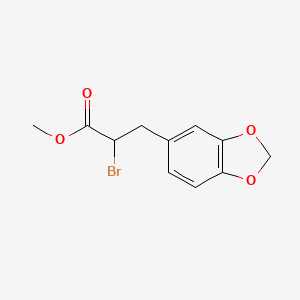
Methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate
Cat. No. B8613178
M. Wt: 287.11 g/mol
InChI Key: OBLJAKFNCGZALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05158943
Procedure details


A solution of sodium nitrite (27.7 g) in water (40.0 ml) was added dropwise to a mixture of 3,4-methylenedioxyaniline (50 g), aq. HBr (47%, 125 ml) and acetone (500 ml) at 0°-5° C., followed by stirring for 20 minutes at 5° C. To the solution was added methyl acrylate (197 ml). The resultant solution was warmed to 32° C. to which cuprous oxide (Cu2O) (0.5 g) was added in small portions with vigorous stirring. The mixture generates nitrogen gas due to exothermic reaction. After completing the generation of nitrogen gas, the reaction mixture was further stirred for an hour and concentrated under reduced pressure. Water was poured into the reaction mixture and the mixture was extracted with ether. The ethereal layer was washed with H2O, dried (MgSO4) and distilled off under reduced pressure to give methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate (56.2 g, 54%).






[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
cuprous oxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Yield
54%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH2:5]1[O:14][C:13]2[CH:12]=[CH:11][C:9](N)=[CH:8][C:7]=2[O:6]1.[BrH:15].[C:16]([O:20][CH3:21])(=[O:19])[CH:17]=[CH2:18]>O.CC(C)=O>[Br:15][CH:17]([CH2:18][C:9]1[CH:11]=[CH:12][C:13]2[O:14][CH2:5][O:6][C:7]=2[CH:8]=1)[C:16]([O:20][CH3:21])=[O:19] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
197 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Three
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
cuprous oxide
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 20 minutes at 5° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in small portions with vigorous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
due to exothermic reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was further stirred for an hour
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was poured into the reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethereal layer was washed with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OC)CC1=CC2=C(C=C1)OCO2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56.2 g | |
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
